(+)-U-50488
Description
Historical Context of U-50488 Discovery and its Role in Opioid Receptor Research
The journey to understand the complexities of the opioid system took a significant leap forward with the discovery of multiple opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR). tandfonline.com This classification, proposed in the mid-1970s, opened new avenues for developing receptor-selective compounds to dissect their distinct functions. tandfonline.com In 1981, researchers at the pharmaceutical company Upjohn synthesized U-50488, a structurally novel non-mu opioid agonist. chemrxiv.orgnih.gov This compound, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, emerged as a highly selective agonist for the KOR. chemrxiv.orgnih.govwikipedia.org
U-50488 was one of the first selective kappa agonists to be developed, and it quickly became an invaluable tool for researchers. tandfonline.comwikipedia.orgebi.ac.uk Its selectivity allowed for the specific investigation of KOR-mediated effects, distinguishing them from those mediated by MOR and DOR. nih.gov Early studies demonstrated that U-50488 exhibited analgesic properties in various animal models, an effect that was blocked by opioid antagonists, confirming its action through opioid receptors. nih.gov However, the pharmacological profile of U-50488-induced analgesia was distinct from that of morphine, a classic MOR agonist, suggesting the involvement of a different receptor subtype. nih.gov This was further supported by the lack of cross-tolerance between morphine and U-50488. nih.gov The development of U-50488 and its derivatives spurred the creation of a large family of related compounds, significantly advancing the field of opioid research. wikipedia.orgebi.ac.uk
Significance of Kappa Opioid Receptor Activation in Neurobiological Systems
The kappa opioid receptor, a G protein-coupled receptor, and its endogenous ligands, the dynorphins, are widely distributed throughout the central and peripheral nervous systems. chemrxiv.orgwikipedia.orgmdpi.com Activation of the KOR has been shown to modulate a diverse array of neurobiological functions, including:
Nociception: KOR agonists have demonstrated analgesic effects in various preclinical models of pain. ebi.ac.ukmdpi.comnih.gov
Mood and Affect: The KOR system is heavily implicated in the regulation of mood and emotional states. wikipedia.orgnih.gov Activation of KORs is often associated with aversive and dysphoric states. nih.govfrontiersin.orgjneurosci.org Studies have shown that KOR agonists can induce a negative mood state in both humans and animals, and this system is thought to play a role in stress-induced relapse to drug seeking. nih.govfrontiersin.orgnih.gov
Addiction and Reward: The KOR system has a complex and often opposing role to the MOR system in the context of addiction. wikipedia.org While MOR activation is typically associated with reward and euphoria, KOR activation can produce anti-rewarding effects and reduce the rewarding properties of drugs of abuse. wikipedia.org For instance, KOR activation can decrease dopamine (B1211576) release in the nucleus accumbens, a key brain region in the reward pathway. wikipedia.orgfrontiersin.org
Neuroprotection: Research has indicated that KOR activation may have neuroprotective effects in models of cerebral ischemia. tandfonline.com
The diverse functions of the KOR system highlight its importance as a potential therapeutic target for a range of conditions, including pain, depression, anxiety, and substance use disorders. chemrxiv.orgfrontiersin.orgnih.gov
U-50488 as a Prototypical Selective Kappa Opioid Receptor Agonist in Preclinical Investigations
U-50488's high selectivity for the KOR over MOR and DOR has cemented its status as a prototypical research tool in preclinical studies. wikipedia.orgrndsystems.comtocris.com This selectivity allows scientists to isolate and study the specific effects of KOR activation.
Binding Affinity and Functional Activity:
U-50488 exhibits a high binding affinity and potency at the KOR. chemrxiv.org It acts as a full agonist, meaning it can fully activate the receptor. mdpi.com In preclinical models, U-50488 has been used extensively to investigate the physiological and behavioral consequences of KOR activation. For example, it has been shown to produce analgesia, reduce the self-administration of drugs like cocaine, and induce aversive behaviors in animal models. chemrxiv.orgwisc.edu
Research Applications:
The use of U-50488 in preclinical research has been widespread and has contributed significantly to our understanding of the KOR system. It has been employed in a variety of experimental paradigms, including:
Pain Models: To assess the analgesic potential of KOR activation in acute, inflammatory, and neuropathic pain states. chemrxiv.orgmdpi.com
Addiction Studies: To investigate the role of the KOR system in drug reward, withdrawal, and relapse. wikipedia.orgwisc.edu
Behavioral Models: To study the effects of KOR activation on mood, anxiety, and depression-like behaviors. glpbio.comrrpharmacology.ru
Neurochemical Studies: To examine the impact of KOR activation on neurotransmitter systems, particularly the dopamine system. chemrxiv.orgnih.gov
The extensive body of research utilizing U-50488 has provided a foundational understanding of KOR pharmacology, paving the way for the development of new therapeutic agents targeting this important receptor system.
Interactive Data Tables
Table 1: Binding Affinity and Potency of U-50488
| Parameter | Value | Reference |
|---|---|---|
| Ki for KOR | 0.2 nM | chemrxiv.org |
| EC50 for KOR | 9.31 nM | chemrxiv.org |
Table 2: Preclinical Effects of U-50488
| Effect | Animal Model | Reference |
|---|---|---|
| Analgesia | Rat (unilateral peripheral neuropathy) | chemrxiv.org |
| Analgesia | Rat (acute pain - formalin test) | chemrxiv.org |
| Decreased Cocaine Self-Administration | Rats and Monkeys | chemrxiv.org |
| Anticonvulsive Effects | Not Specified | chemrxiv.org |
Table of Compound Names
| Compound Name | |
|---|---|
| U-50488 | |
| Morphine | |
| Ketazocine | |
| Nalfurafine | |
| Spiradoline | |
| DAMGO | |
| DPDPE | |
| U-69593 | |
| MR-2266 | |
| Naloxone | |
| Ethylketocyclazocine | |
| Bremazocine | |
| LPK-26 | |
| U-47700 | |
| Salvinorin A | |
| Enadoline (B54987) | |
| Nor-binaltorphimine (nor-BNI) | |
| JDTic | |
| GNTI | |
| BTRX-335140 | |
| BTRX-395750 | |
| PF-04455242 | |
| JNJ-67953964 | |
| CJ-15,208 | |
| CR845 (Difelikefalin) | |
| MP1104 | |
| HSK21542 | |
| Oliceridine | |
| VX-548 | |
| Meloxicam | |
| Clocinnamox | |
| Naltrindole (B39905) | |
| Xylazine | |
| Levorphanol | |
| Pentazocine | |
| Furanyl fentanyl (Fu-F) | |
| Meperidine | |
| Sufentanil | |
| Oxycodone |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLPLYSROCPWFF-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849401 | |
| Record name | rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67198-13-4 | |
| Record name | rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67198-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | U-50488 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067198134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Receptor Pharmacology and Binding Dynamics of U 50488
Kappa Opioid Receptor Binding Affinity and Selectivity Profile of U-50488
U-50488 exhibits a high binding affinity and potency for the kappa opioid receptor. chemrxiv.org Research has reported its binding affinity (Ki) for the KOR to be in the low nanomolar range, with values such as 0.2 nM and 0.34 nM cited in different studies. chemrxiv.orgresearchgate.net This high affinity underscores its effectiveness as a KOR agonist. U-50488 is considered a prototypical selective KOR agonist and has been used as a standard reference compound in the development of new KOR-targeted ligands. chemrxiv.orgfrontiersin.org As a non-biased agonist, U-50488 has been shown to activate both the G protein signaling pathway and the β-arrestin recruitment pathway. chemrxiv.orgnih.gov
The selectivity of U-50488 for the kappa opioid receptor over the mu (MOR) and delta (DOR) opioid receptors is a defining characteristic of its pharmacological profile. Comparative binding studies consistently show a significantly lower affinity for MOR and DOR.
In competitive binding assays using the mu-selective radioligand [3H]DAGO, U-50488 was much less potent at inhibiting binding compared to established mu agonists. nih.gov Similarly, in assays with the delta-selective radioligand [3H]DPDPE, U-50488 showed very weak inhibitory potency. nih.gov Specific binding affinity values (Ki) highlight this selectivity. For the mu receptor, a Ki value of 370 nM has been reported, which is over 1,000 times higher than its affinity for the KOR. chemrxiv.org Another study reported an IC50 value of 280 nM at the human mu opioid receptor. eurofinsdiscovery.com The mu/kappa selectivity ratio for U-50488 has been calculated to be as high as 600, confirming its preferential binding to the KOR. d-nb.info
The following table summarizes the binding affinities of U-50488 and reference compounds for the three main opioid receptor types.
| Compound | Receptor | Ki (nM) |
|---|---|---|
| U-50,488 | Kappa (KOPr) | 1.1 |
| U-50,488 | Mu (MOPr) | 430 |
| U-50,488 | Delta (DOPr) | 3400 |
| DAMGO | Mu (MOPr) | 1.4 |
| DPDPE | Delta (DOPr) | 3.3 |
Radioligand displacement assays are a fundamental technique used to characterize the binding of ligands like U-50488 to their receptors. In these assays, a radiolabeled ligand (radioligand) with known affinity for the receptor is used to label the receptor population. Then, an unlabeled compound (the competitor) is added at various concentrations to compete for binding with the radioligand. The ability of the unlabeled compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki). researchgate.net
Due to their high affinity and selectivity, analogues of U-50488, such as [3H]U-69,593, are frequently used as the specific radioligand for labeling kappa opioid receptors in brain membranes and cell lines expressing the receptor. d-nb.infofrontiersin.orgmdpi.com U-50,488 itself is often used as the unlabeled reference competitor in these assays to validate the assay performance and to compare the affinities of novel test compounds. frontiersin.org For instance, in assays using HEK-293 cells expressing the human KOR, U-50,488 is used to determine the binding characteristics of new potential KOR agonists. frontiersin.org These assays are crucial for establishing the structure-activity relationships of new compounds based on the U-50488 chemical scaffold. d-nb.info
Receptor Occupancy and Ligand-Receptor Complex Formation
The biological effect of a drug is directly related to its ability to bind to its specific receptor, a concept known as receptor occupancy. researchgate.net For U-50488, this involves its physical interaction with and binding to the kappa opioid receptor. This binding event leads to the formation of a transient U-50488-KOR ligand-receptor complex. researchgate.net The formation of this complex is the initial step that triggers intracellular signaling cascades.
The stability of the drug-receptor complex is quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity and a more stable complex. researchgate.net The high affinity of U-50488 for the KOR signifies that it readily forms and maintains this complex at low concentrations. chemrxiv.org
U-50488 is a synthetic chemical compound recognized as a highly selective agonist for the kappa opioid receptor (KOR). wikipedia.orgrndsystems.com The KOR is a member of the G protein-coupled receptor (GPCR) superfamily and is predominantly coupled to the inhibitory Gi/o family of G proteins. frontiersin.orgjove.comwikipedia.org Activation of KOR by agonists like U-50488 initiates a cascade of intracellular signaling events that modulate neuronal activity and other cellular processes. frontiersin.orgjove.com
Molecular Mechanisms of U 50488 Action at the Kappa Opioid Receptor
Allosteric Modulation and Receptor Heteromerization in Response to U-50488
The activity of the kappa opioid receptor can be influenced by molecules binding to sites distinct from the primary orthosteric agonist binding site; this is known as allosteric modulation. Studies have explored the ability of various compounds to allosterically modulate KOR function, including in the presence of orthosteric agonists like U-50488. For instance, oxytocin (B344502) has been identified as a positive allosteric modulator (PAM) of KOR, enhancing KOR agonist-induced Gi/o protein-mediated signaling, such as the decrease in intracellular cAMP. researchgate.netnih.govnih.gov Notably, oxytocin did not affect the binding affinity of U-50488 for the KOR orthosteric site, nor did it enhance KOR internalization induced by U-50488 or dynorphin (B1627789) A, suggesting a bias towards G protein signaling modulation. researchgate.netnih.govnih.gov
Receptor heteromerization, the formation of functional units comprising two or more distinct receptor protomers, can also influence KOR signaling. Evidence suggests the existence of heteromers involving the KOR and other receptors, such as the delta opioid receptor (DOR), particularly in native systems like peripheral sensory neurons. nih.govnih.gov These DOR-KOR heteromers can exhibit reciprocal allosteric interactions where the binding of a ligand to one protomer affects the function of the other. While some DOR antagonists have been shown to enhance the potency of certain KOR agonists within DOR-KOR heteromers, the DOR antagonist naltrindole (B39905) did not alter responses to U-50488 in these heteromers. nih.govnih.gov However, the potency of U-50488 was significantly enhanced by 7-benzylidenenaltrexone, another DOR antagonist, within this context. nih.govnih.gov This indicates ligand-dependent allosteric modulation within DOR-KOR heteromers that can specifically impact U-50488's effects.
| Modulator | Receptor Heteromer | Effect on U-50488 Activity | Signaling Pathway Affected (if specified) | Reference |
| Oxytocin | KOR (alone) | Enhances potency/efficacy | Gi/o protein signaling (cAMP decrease) | researchgate.netnih.govnih.gov |
| Naltrindole (DOR Antagonist) | DOR-KOR | No alteration | Not specified | nih.govnih.gov |
| 7-Benzylidenenaltrexone (DOR Antagonist) | DOR-KOR | Enhances potency (20-fold) | Not specified | nih.govnih.gov |
Phosphorylation and Dephosphorylation Events Mediated by U-50488
Agonist binding to GPCRs, including the KOR, triggers phosphorylation by G protein-coupled receptor kinases (GRKs) and other kinases. This phosphorylation is a critical step in receptor desensitization, internalization, and the initiation of β-arrestin-dependent signaling pathways. frontiersin.org U-50488 has been shown to induce phosphorylation of the KOR at multiple serine and threonine residues, particularly in the receptor's C-terminal domain. In cultured cells, U-50488 promoted phosphorylation of mouse KOR at S356, T357, T363, and S369. frontiersin.orgtemple.edu Studies using phosphorylation-deficient KOR mutants (e.g., K4A mice where these four residues are mutated to alanine) have confirmed that these sites are targeted by U-50488. frontiersin.orgfrontiersin.org Specifically, K4A mutations abolished U-50488H-induced KOR phosphorylation at T363 and S369 in mouse brains. frontiersin.org
GRK3 appears to play a significant role in U-50488-mediated KOR phosphorylation. Research indicates that U-50488-induced phosphorylation of KOR at S369 is dependent on GRK3. nih.govnih.gov Mice lacking GRK3 showed no increase in KOR phosphorylation at S369 following U-50488 treatment. nih.govnih.gov Furthermore, GRK3-dependent KOR phosphorylation at S369 has been linked to the recruitment of β-arrestin. frontiersin.org
Beyond GRK-mediated phosphorylation, U-50488 activation of KOR can also lead to the activation and phosphorylation of downstream kinases, such as the mitogen-activated protein kinases (MAPKs), including p38 MAPK and ERK1/2. wikipedia.orgfrontiersin.orgjneurosci.orgjneurosci.org U-50488 has been shown to increase p38 MAPK phosphorylation via KOR-mediated mechanisms. frontiersin.orgjneurosci.org This effect appears to be dependent on GRK3-mediated KOR phosphorylation and subsequent β-arrestin recruitment. frontiersin.orgjneurosci.org In contrast, U-50488-induced ERK1/2 phosphorylation in the striatum was found to be independent of GRK3. jneurosci.org Phosphoproteomic studies have further revealed that U-50488 treatment induces distinct phosphoproteomic changes in different brain regions, affecting specific neuronal circuits and signaling pathways, including the mTOR pathway in the striatum and cortex. frontiersin.orgfrontiersin.org
| Phosphorylation Site(s) | Kinase Involved (if specified) | Downstream Signaling Affected (if specified) | Notes | Reference |
| S356, T357, T363, S369 | GRKs (specifically GRK3 for S369) | β-arrestin recruitment | Identified in mouse KOR in cultured cells and brain | frontiersin.orgtemple.edufrontiersin.orgnih.govnih.gov |
| p38 MAPK | KOR-mediated, GRK3-dependent | Involved in aversive behaviors | Phosphorylation increased by U-50488 | frontiersin.orgjneurosci.org |
| ERK1/2 | KOR-mediated, GRK3-independent | Not specified | Phosphorylation increased by U-50488 in males | jneurosci.orgjneurosci.org |
| mTOR pathway | KOR-mediated by U-50488 | Involved in CPA | Identified in striatum and cortex | frontiersin.orgfrontiersin.org |
Cellular and Subcellular Effects of U 50488
Modulation of Ion Channels and Transporters
U-50488 has been shown to interact with several types of ion channels, impacting cellular excitability and function.
Potential Effects on Potassium Channel Activity
U-50488 has also been reported to affect potassium channel activity. In isolated rat cardiac myocytes, U-50488 blocked K+ currents with an IC50 of 40 to 50 μM nih.gov. This effect was observed in the presence of opioid receptor blockade, suggesting a non-opioid receptor-mediated action rpsg.org.uk.
In undifferentiated PC12 cells, U-50488 inhibited outwardly rectifying potassium channel currents in a time-dependent manner, delaying their activation nih.gov. This suppression was abolished by naloxone, pertussis toxin, and GDPβS, indicating the involvement of kappa-opioid receptors and a Gi/o protein, but not cAMP nih.gov.
Conversely, studies investigating the contribution of spinal G protein-coupled inwardly rectifying potassium (GIRK) channels to the analgesic effect of intrathecal U-50488 in mice did not find a significant contribution jneurosci.org. While KORs coexpressed with GIRK subunits in Xenopus oocytes showed robust GIRK currents upon U-50488 application, the analgesic effect of intrathecal U-50488 in mice was unaffected in GIRK1 or GIRK2 knockout mice jneurosci.org. This suggests potential species differences or that KOR/GIRK coupling in relevant nociceptive pathways in mice may not be sufficient for the observed analgesic effect jneurosci.org.
Regulation of Intracellular Signaling Cascades
Beyond ion channels, U-50488 influences various intracellular signaling pathways, notably the MAPK and cAMP-PKA cascades.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., ERK, p38 MAPK)
Activation of kappa-opioid receptors by agonists like U-50488 has been linked to the modulation of MAPK pathways, particularly ERK and p38 MAPK.
Studies have shown that U-50488 can increase phosphorylation of p38 MAPK through KOR-mediated mechanisms, which can be dependent on GRK3-mediated KOR phosphorylation and β-arrestin recruitment frontiersin.org. Inhibition of p38 MAPK has been found to block stress-induced behavioral responses, including those associated with the KOR agonist U-50488 mdpi.commdpi.com. Cell-specific deletion of p38α MAPK in serotonergic neurons blocked stress-induced aversion, further highlighting the role of this pathway in KOR-mediated effects mdpi.com.
In HEK-293 cells expressing human KOR, U87-MG cells, and human astrocytes, U-50488 significantly increased ERK1/2 phosphorylation levels frontiersin.org. The timing of peak ERK1/2 activation varied depending on the cell type frontiersin.org. While some studies indicate KOR agonist-induced ERK phosphorylation in astrocyte cultures, contrasting findings exist, and the context of the study (e.g., acute vs. chronic treatment, anesthesia) may influence the observed effects au.dk.
U-50488 has been shown to induce p38 phosphorylation in both male and female mice, with a significant effect observed but no difference between sexes jneurosci.org. However, U-50488 induced ERK1/2 phosphorylation in male but not female mice, indicating a sex-dependent effect on this specific MAPK pathway jneurosci.org.
In the basolateral amygdala (BLA), KOR signaling underlies KOR agonist-induced aversion, and U-50488 has been shown to increase the excitability of pyramidal neurons in this region arxiv.orgarxiv.orgrrpharmacology.ru. This effect appears to be mediated through the beta-arrestin pathway and can be suppressed by inhibiting p38 MAPK arxiv.orgarxiv.orgrrpharmacology.ru.
cAMP-PKA Pathway Modulation
Kappa-opioid receptor activation is generally known to inhibit the adenylyl cyclase/cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling pathway through coupling with Gi protein mdpi.comashpublications.orgresearchgate.net.
U-50488, as a KOR agonist, has been shown to suppress forskolin-induced accumulation of cAMP in rat ventricular myocytes physiology.org. This effect was blocked by a specific KOR antagonist and pertussis toxin, indicating KOR and Gi protein involvement physiology.org. Research suggests that KOR stimulation by U-50488 may suppress cAMP accumulation via activation of the phosphoinositol/Ca2+ pathway in the heart physiology.org.
In the context of vascular development, activation of KOR by agonists like U-50488 decreases intracellular cAMP concentration in Flk1+ vascular progenitors, inhibiting endothelial cell differentiation and vascular formation ashpublications.org. This inhibitory effect can be reversed by increasing cAMP levels or activating PKA, further supporting the notion that U-50488 modulates this pathway ashpublications.org.
Neurotransmitter Release Modulation
U-50488's influence on ion channels, particularly calcium channels, has direct implications for neurotransmitter release. The inhibition of voltage-gated calcium channels, which are crucial for calcium influx triggering vesicle fusion and neurotransmitter release, can lead to a decrease in neurotransmitter exocytosis biosynth.com.
While U-50488 is known to be a selective KOR agonist, its effects on neurotransmitter release can be complex and brain-region dependent. For example, U-50488 significantly reduced concentrations of 5-hydroxytryptamine (5-HT) and its metabolite 5-HIAA in the hypothalamus and hippocampus of male rats, suggesting an inhibitory modulation of the serotonergic system in these regions firattipdergisi.com. This inhibitory effect was reversed by a KOR antagonist firattipdergisi.com. However, in the striatum, U-50488 increased 5-HT concentrations firattipdergisi.com.
Activation of kappa opioid receptors by U-50488H has been shown to enhance the release of substance P from rat trigeminal nucleus slices tocris.comrndsystems.com. Additionally, studies have examined the effect of U-50488H on the release of endogenous dopamine (B1211576) from rat striatal synaptosomes cdnsciencepub.com.
The modulation of neurotransmitter release by U-50488 is a critical aspect of its pharmacological actions, contributing to its effects on various physiological processes.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| U-50488 | 3036289 |
| Norbinaltorphimine | 5289358 |
| ω-Agatoxin IVA | 16217845 |
| Naloxone | 5284607 |
| Pertussis Toxin | 24849430 |
| GDPβS | 161844 |
| Forskolin | 450460 |
| Nifedipine | 4485 |
| SB203580 | 5284090 |
| U-69593 | 60831 |
| Tifluadom | 68803 |
| Substance P | 1549102 |
| Dopamine | 681 |
| 5-hydroxytryptamine (Serotonin) | 5208 |
| 5-HIAA | 1078 |
| GRK3 | 9925 |
| β-arrestin | 473161 |
| ERK1/2 | 56662811, 56662810 |
| p38 MAPK | 56892199 |
| cAMP | 6076 |
| PKA | 6125 |
| Flk1 | 11417191 |
| HeLa cells | 9406 |
| BAPTA-AM | 2316 |
| U-73122 | 65656 |
| Neomycin | 6170 |
| ω-conotoxin GVIA | 16127976 |
| ω-conotoxin MVIIC | 6443915 |
| ω-agatoxin IVA | 16217845 |
| Nimodipine | 4496 |
| Bay K 8644 | 2373 |
| NNC 55-0396 | 9934558 |
| Ionomycin | 6911855 |
| Thapsigargin | 446094 |
| DPDPE | 134773 |
| Deltorphin II | 64190 |
| DAMGO | 5480807 |
| TPNQ | 11639212 |
| ML297 | 57036600 |
| GIRK1 | 11417191 |
| GIRK2 | 11417191 |
| NaV 1.8 | 24767 |
| Gαi/o | 60675 |
| Gαs | 9635 |
| Gαq/11 | 9636 |
| Gα14 | 10672 |
| Gαz | 2790 |
| ERK | 177994 |
| JNK | 56000635 |
| β-catenin | 1390 |
| PKC | 5579 |
| Wnt signaling | 163194 |
| CORT | 5752 |
| GR | 5752 |
| Fos | 2401 |
| LOR17 | 137079517 |
| U69,593 | 60831 |
| Salvinorin A | 101214 |
| RB-64 | 135414968 |
| 8-bromoadenosine-3',5'-cAMP | 72862 |
| N6-benzoyl-cAMP | 134710 |
| TRK820 | 101214 |
| BNI | 5289358 |
| VEGF | 1482 |
| NRP1 | 11417191 |
| PlexinD1 | 11417191 |
| Dynorphin (B1627789) A | 16132309 |
| A-23187 | 64130 |
| IP3 | 1127 |
| PLC | 5094 |
| CaMKII | 817 |
| CREB | 960 |
| NMDARs | 149191 |
| Glu receptors | 149191 |
| NLRP3 | 11417191 |
| APP | 11417191 |
| PS1 | 11417191 |
Data Tables:
Table 1: Inhibition of Ca2+ Channel Currents by U-50488 in Different Cell Types
| Cell Type | Channel Type Affected | IC50 (approx.) | KOR-Mediated? | G Protein Involved? | Citation |
| Rat brain synaptosomes | P-type | - | Yes (high affinity), No (low affinity) | - | nih.gov |
| Rat cerebellar Purkinje neurons | P-type | 8.9 x 10^-8 M (high affinity), 1.1 x 10^-5 M (low affinity) | Yes (high affinity), No (low affinity) | - | nih.govscispace.com |
| Rat colon sensory neurons | N-, P-, Q-type | - | Yes | PTX-sensitive G protein | physiology.org |
| Rat DRG neurons (expressing NaV 1.8 promoter) | Various Ca2+ channels | ~4 μM | No | No | ebi.ac.uknih.govnih.gov |
| Isolated rat cardiac myocytes | Na+, K+ | 15 μM (Na+), 40-50 μM (K+) | No | - | nih.govrpsg.org.uk |
| HeLa cells (heterologously expressing Ca2+ channels) | Various Ca2+ channels | - | No | No | ebi.ac.uknih.govnih.gov |
Table 2: Modulation of MAPK Pathway by U-50488
| Pathway Component | Effect of U-50488 | Cell/Tissue Type | KOR-Mediated? | Dependence/Involvement | Citation |
| p38 MAPK | Phosphorylation | Cultured cells, Nucleus accumbens, cortex, hippocampus, amygdala, spinal cord | Yes | GRK3, β-arrestin (in some contexts) | frontiersin.orgmdpi.commdpi.comfrontiersin.orgjneurosci.orgarxiv.orgarxiv.orgrrpharmacology.ru |
| ERK1/2 | Phosphorylation | Astrocyte cultures, stria terminals, HEK-293/hKOR cells, U87-MG cells, human astrocytes, ventral striatum (male mice) | Yes | - | frontiersin.orgau.dkjneurosci.org |
Table 3: Modulation of cAMP-PKA Pathway by U-50488
| Pathway Component | Effect of U-50488 | Cell/Tissue Type | KOR-Mediated? | Involvement/Mechanism | Citation |
| cAMP accumulation | Suppression | Rat ventricular myocytes, Flk1+ vascular progenitors | Yes | Gi protein, Phosphoinositol/Ca2+ pathway | mdpi.comashpublications.orgphysiology.org |
| PKA activity | Inhibition | B16F1 cells | Yes | Downstream of cAMP suppression | mdpi.com |
Table 4: Effects of U-50488 on Neurotransmitter Release
| Neurotransmitter | Effect of U-50488 | Brain Region/Tissue | KOR-Mediated? | Citation |
| 5-HT | Decreased | Hypothalamus, Hippocampus | Yes | firattipdergisi.com |
| 5-HT | Increased | Striatum | Yes | firattipdergisi.com |
| Substance P | Enhanced release | Rat trigeminal nucleus slices | Yes | tocris.comrndsystems.com |
| Dopamine | Affected release | Rat striatal synaptosomes | - | cdnsciencepub.com |
| Various | Decreased release | Implied by Ca2+ channel inhibition | - | biosynth.com |
Inhibition of Dopamine Release, particularly in the Nucleus Accumbens
Activation of kappa-opioid receptors by agonists like U-50488 is known to inhibit dopamine release. physiology.orgacs.orgnih.govnih.gov This effect is particularly notable in the nucleus accumbens (NAc), a brain region critical for reward processing and motivated behavior. physiology.orgnih.govnih.gov Studies using techniques such as fast-scan cyclic voltammetry have demonstrated that U-50488 application reduces electrically evoked dopamine release in NAc slices. acs.orgnih.govnih.govbiorxiv.org
Research indicates that the extent of KOR-mediated inhibition of dopamine release in the NAc can vary depending on the specific subregion. In the nucleus accumbens shell, the inhibitory effect of U-50488 on dopamine release has been shown to be significantly greater in the caudal compared to the rostral portion. nih.govbiorxiv.org Similarly, in the NAc core, KOR-mediated inhibition of dopamine release was observed to be significantly greater in the caudal compared with the rostral subregion in both male and female mice. nih.gov This regional heterogeneity in dopamine modulation by KORs may contribute to differential behavioral outcomes associated with KOR activation across the NAc. nih.gov
The inhibition of dopamine release by KOR activation in the NAc is often associated with negative emotional states, such as dysphoria, loss of pleasure, anxiety, and restlessness. researchgate.netmdpi.com This is consistent with the idea that KOR-mediated aversion may be due to the inhibition of dopamine release in the NAc. physiology.org
Effects on Serotonin (B10506) and GABAergic Neurotransmission
U-50488 also modulates serotonin (5-HT) and gamma-aminobutyric acid (GABA) neurotransmission in various brain regions.
Regarding serotonin, studies have shown that U-50488 can decrease 5-HT levels in certain brain areas. Local infusion of U-50488 into the dorsal raphe nucleus (DRN), median raphe nucleus (MRN), and nucleus accumbens (NAc) has been reported to produce decreases in 5-HT. mdpi.comnih.gov In the hypothalamus and hippocampus of male rats, U-50488 significantly reduced concentrations of 5-HT and its metabolite, 5-HIAA. firattipdergisi.comfirattipdergisi.com This inhibitory effect on indolamine levels was reversed by co-administration of a KOR antagonist, nor-BIN, indicating mediation through kappa-opioid receptors. firattipdergisi.comfirattipdergisi.com In the substantia nigra pars reticulata (SNr), U-50488 inhibited both serotonin release and uptake via the serotonin transporter (SERT). mdpi.com
The effects of U-50488 on GABAergic neurotransmission appear to be more complex and can vary depending on the brain region and experimental conditions. In the central amygdala (CeA), U-50488 significantly decreased GABAergic transmission in naive rats. nih.gov However, in rats with extended access to cocaine, U-50488 application resulted in a facilitation of GABAergic transmission in the CeA. nih.gov This suggests that chronic drug exposure can alter the KOR-mediated modulation of GABA in this region. In the lateral habenula (LHb), KOR activation by U-50488 altered both glutamatergic and GABAergic synaptic transmission. nih.govbiorxiv.org While stimulation of presynaptic KORs uniformly suppressed glutamate (B1630785) release, U-50488 was found to either increase or decrease GABA release. nih.govbiorxiv.org
Interactions between GABA and serotonin systems in modulating opioid effects have also been observed. Studies suggest intimate interactions where GABAergic agents can attenuate opioid analgesia through the serotonergic system, and antiserotonergic agents can attenuate opioid analgesia through the GABAergic system. nih.gov
Effects on Neuronal Excitability and Synaptic Transmission
U-50488 influences neuronal excitability and synaptic transmission through its actions on KORs, which are typically coupled to Gαi and Gβγ proteins and can involve MAPK and arrestin signaling pathways. frontiersin.org Activation of KORs generally leads to a decrease in neurotransmission by inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. frontiersin.org KORs can be located both presynaptically on axon terminals and postsynaptically on neuronal soma. frontiersin.org
Modulation of Pyramidal Neuron Spike Activity in Brain Regions (e.g., Basolateral Amygdala, Lateral Habenula)
U-50488 modulates the spike activity of neurons in various brain regions, including the basolateral amygdala (BLA) and the lateral habenula (LHb).
In the basolateral amygdala, U-50488 has been shown to increase the spike activity of pyramidal neurons. biorxiv.orgresearchgate.netarxiv.orgrrpharmacology.ruresearchgate.net This effect is consistent with the hypothesis that U-50488 enhances neuronal excitability in this region. arxiv.org Research suggests that this increase in spike activity is mediated through the beta-arrestin pathway and can be suppressed by inhibiting p38 MAPK, a downstream signaling molecule. biorxiv.orgresearchgate.netarxiv.orgrrpharmacology.ruresearchgate.net The BLA is involved in processing negative emotions and aversion, and increased activity of its excitatory glutamatergic pyramidal neurons is associated with anxiety and other aversive effects. arxiv.org
In the lateral habenula, U-50488 exerts differential effects on the excitability of distinct subpopulations of neurons that differ in their expression of hyperpolarization-activated cation currents (Ih). nih.govbiorxiv.orgbiorxiv.org KOR stimulation increased neuronal excitability in LHb neurons with large Ih currents (Ih+) while decreasing neuronal excitability in neurons with small or negative Ih (Ih-). nih.govbiorxiv.orgbiorxiv.org This differential modulation suggests a complex role for KORs in regulating LHb activity, a region implicated in processing aversive signals and stress responses. nih.govbiorxiv.org
U-50488 has also been shown to enhance neuronal direct excitability in guinea pig hippocampal CA3 neurons in vitro, alongside reducing the efficacy of synaptic transmission at the mossy fiber-CA3 synapse. nih.gov This excitatory action appeared to involve a decrease in membrane leak conductance, enhancing neuronal input resistance, and an impairment of the fast after-hyperpolarization following action potentials. nih.gov However, these effects in the hippocampus were not antagonized by opioid receptor antagonists, suggesting they might represent non-specific actions not linked to opioid receptor activation. nih.gov
Presynaptic vs. Postsynaptic Mechanisms of Action
U-50488, as a KOR agonist, can act through both presynaptic and postsynaptic mechanisms to modulate neurotransmission and neuronal excitability. frontiersin.org
Presynaptically, KORs are located on axon terminals and their activation can inhibit neurotransmitter release. frontiersin.org This is often achieved by inhibiting voltage-gated calcium channels, which are necessary for vesicle fusion and release. frontiersin.org For example, stimulation of presynaptic KORs uniformly suppressed glutamate release onto LHb neurons. nih.govbiorxiv.org In the nucleus accumbens shell, prior studies have described presynaptic mechanisms by which KOR inhibits glutamate release onto medium spiny neurons (MSNs). nih.gov KOR activation has also been shown to reduce serotonin release, likely through effects at axon terminals. mdpi.com
Postsynaptically, KORs are found on neuronal soma and dendrites and can influence neuronal excitability by activating inwardly rectifying potassium channels, leading to hyperpolarization. frontiersin.org There is evidence that KORs increase K+ conductance in postsynaptic membranes. semanticscholar.orgjneurosci.org In bulbar respiratory neurons, U-50488 hyperpolarized the membrane and decreased discharge activity, likely by increasing postsynaptic K+ conductances. semanticscholar.org In hippocampal CA3 neurons, U-50488 appeared to enhance neuronal excitability partly due to a decrease in membrane leak conductance and impairment of after-hyperpolarization, suggesting postsynaptic involvement, although these effects were noted as potentially non-opioid receptor mediated. nih.gov
Preclinical Investigations in Animal Models
Neurobiological Underpinnings of Kappa Opioid Receptor Activation in Aversive States
The aversive properties of U-50488 are mediated by its action on specific neural circuits and result in measurable changes in brain electrical activity. These investigations have highlighted the central role of brain regions involved in emotion and reward processing.
Neural Circuitry Involved in Aversion (e.g., Amygdala, Ventral Tegmental Area, Nucleus Accumbens)
The aversive effects induced by U-50488 are linked to alterations in neural activity within key brain regions that regulate emotional processing, reward, learning, and motivation. rrpharmacology.ru The amygdala, in particular, has been identified as a primary contributor to KOR agonist-induced aversion. rrpharmacology.ru Studies in rats with electrodes implanted in multiple brain regions, including the amygdala, ventral tegmental area (VTA), prefrontal cortex, hippocampus, and nucleus accumbens (NAc), have shown that U-50488 administration leads to significant changes in local field potential (LFP) signals across these areas. rrpharmacology.rurrpharmacology.ru While the VTA and NAc are implicated, the amygdala shows the most significant contribution to the aversive state. rrpharmacology.rurrpharmacology.ru
The NAc, a critical hub for processing reward and aversion, receives dopaminergic input from the VTA and is modulated by the endogenous KOR ligand, dynorphin (B1627789). nih.govfrontiersin.org KORs are located on presynaptic dopamine (B1211576) terminals in the NAc core, where they exert a powerful inhibitory influence on dopamine release. nih.govfrontiersin.org The activation of KORs in different subregions of the NAc can produce opposing behavioral effects. For instance, KOR activation in the rostral NAc shell can be rewarding, while activation in the caudal NAc shell produces conditioned place aversion. nih.gov This regional difference is associated with a greater inhibition of dopamine release in the caudal NAc shell compared to the rostral part. nih.govbiorxiv.org
Furthermore, KOR activation in the VTA has been implicated in the aversive properties of the stress response. wustl.edu KORs are expressed on VTA dopamine neurons that project to various brain regions, including the NAc and prefrontal cortex, and their activation can negatively modulate dopamine transmission, thereby influencing mood and reward functions. frontiersin.orgfrontiersin.org
Electrophysiological Correlates of U-50488-Induced Aversion (e.g., LFP signals)
Administration of U-50488 in rats leads to significant alterations in local field potential (LFP) signals, particularly in the theta, gamma, and delta frequency bands. rrpharmacology.rurrpharmacology.ru Theta and gamma activities are especially sensitive to the effects of U-50488. rrpharmacology.rurrpharmacology.ru Specifically, U-50488 has been shown to enhance theta band power in the prefrontal cortex, amygdala, and nucleus accumbens, and increase delta power in the prefrontal cortex. rrpharmacology.ru Conversely, it decreases gamma band power in the prefrontal cortex, amygdala, ventral tegmental area, and nucleus accumbens, and reduces beta frequency power in the prefrontal cortex and nucleus accumbens. rrpharmacology.ru
Connectivity analyses have revealed shifts in coherence between different brain regions following U-50488 administration, with the amygdala's involvement being particularly prominent. rrpharmacology.rurrpharmacology.ru A multiple linear regression model identified three key LFP features that are most significantly correlated with U-50488-induced aversion: coherence between the amygdala and the medial prefrontal cortex, coherence between the amygdala and the hippocampus, and theta power within the amygdala. rrpharmacology.ru In patch-clamp studies of pyramidal neurons in the basolateral amygdala (BLA), U-50488 application increased the action potential firing rate in response to current injection, indicating enhanced neuronal excitability. cyberleninka.ruarxiv.org This effect was mediated by the beta-arrestin pathway and could be blocked by a p38 MAPK inhibitor. cyberleninka.ruarxiv.orgbiorxiv.org
| Brain Region | Theta Power | Gamma Power | Delta Power | Beta Power |
|---|---|---|---|---|
| Prefrontal Cortex | Increase | Decrease | Increase | Decrease |
| Amygdala | Increase | Decrease | No Significant Change | No Significant Change |
| Nucleus Accumbens | Increase | Decrease | No Significant Change | Decrease |
| Ventral Tegmental Area | No Significant Change | Decrease | No Significant Change | No Significant Change |
Role of U-50488 in Stress Response Paradigms
The KOR system is a key modulator of stress responses, and U-50488 has been used extensively to probe its role in stress-induced behavioral phenotypes.
Modulation of Stress-Induced Behavioral Phenotypes
Psychosocial stress activates the KOR system, contributing to dysphoria and depression-like behaviors. ucdavis.edu The administration of U-50488 can mimic some of these stress-induced states. rrpharmacology.ru For example, KOR activation in the dorsal raphe nucleus (DRN), a region responsive to social stress, can induce anxiety-like behaviors in control male mice. ucdavis.edunih.gov However, the effects of U-50488 can be altered by prior stress exposure. In male mice subjected to social defeat stress, U-50488 had anxiolytic effects, which is the opposite of its effect in non-stressed animals. ucdavis.edunih.gov This suggests that stress can induce neuroadaptations that change how the KOR system modulates behavior. ucdavis.edu One hypothesis is that social defeat may desensitize KORs, requiring a higher dose of an agonist like U-50488 to elicit a behavioral response in stressed animals. ucdavis.edunih.gov
Sex-Dependent Effects of KOR Activation in Stress Models
There are significant sex differences in the behavioral and neurobiological responses to U-50488, particularly in the context of stress. In California mice, a low dose of U-50488 induced conditioned place aversion in unstressed females, but this effect was absent in females who had experienced social defeat stress. ucdavis.edu In contrast, both control and stressed males exhibited aversion to a higher dose of U-50488. ucdavis.edunih.gov This indicates that social defeat stress may weaken the aversive properties of KOR activation in a sex-specific manner. ucdavis.edunih.gov
At the neuronal level, stress and U-50488 treatment led to increased EGR1 immunoreactivity (a marker of neuronal activity) in the NAc core of females, but reduced activation in males. ucdavis.edunih.gov In the dorsal shell of the NAc, stress increased EGR1-positive cells in females but not in males. ucdavis.edu In another study using c-Fos as an activation marker, U-50488 increased c-Fos expression in the prefrontal cortex, nucleus accumbens, and basolateral amygdala in male mice. mdpi.com In female mice, however, U-50488 only activated the basolateral amygdala. mdpi.com Furthermore, female rats have been found to be less sensitive than males to the depressive-like effects of U-50488 in an intracranial self-stimulation paradigm. nih.gov These findings underscore the importance of considering sex as a biological variable in KOR-related research.
| Finding | Male Response | Female Response | Species/Model | Citation |
|---|---|---|---|---|
| Conditioned Place Aversion (CPA) after Social Defeat | Aversion maintained | Aversion inhibited (at low dose) | California Mice | ucdavis.edunih.gov |
| EGR1 Immunoreactivity in NAc Core (with stress) | Reduced activation | Increased activation | California Mice | ucdavis.edunih.gov |
| c-Fos Expression in PFC and NAc | Increased | No change | Mice | mdpi.com |
| Depressive-like Effects (ICSS) | More sensitive | Less sensitive | Rats | nih.gov |
| Anxiety-like Behavior (DRN infusion) | Increased (in control), Decreased (in stressed) | Weaker effects | California Mice | ucdavis.edunih.gov |
Interaction with Dopaminergic Systems in Preclinical Behavioral Models
The KOR system is a powerful negative modulator of the dopamine system. frontiersin.org Acute activation of KORs by agonists like U-50488 generally leads to a decrease in dopamine levels in brain regions such as the nucleus accumbens and dorsal striatum. frontiersin.orgfrontiersin.orguchile.cl This inhibitory effect on dopamine release is thought to underlie some of the aversive and anhedonic effects of KOR activation. mdpi.com
The interaction between U-50488 and the dopamine system is complex and can be time-dependent. For instance, when administered one hour before cocaine, U-50488 can potentiate cocaine-induced place preference and dopamine release in the NAc. frontiersin.orguchile.cl However, when given 15 minutes before cocaine, it has the opposite effect, suppressing cocaine-induced conditioned place preference. nih.gov U-50488 has also been shown to attenuate cocaine-induced hyperactivity and behavioral sensitization. mdpi.comnih.gov Furthermore, co-administration of a KOR agonist with a dopamine D2 receptor agonist can lead to hyperlocomotion, despite the hypolocomotor effect of the KOR agonist alone. uchile.cl These findings highlight the intricate interplay between the kappa opioid and dopaminergic systems in regulating motivated behaviors.
Functional Antagonism of Stimulant-Induced Behaviors (e.g., Cocaine self-administration studies)
The interaction between the KOR system and the reinforcing effects of stimulants like cocaine is complex. Studies in drug-naive rats and mice have shown that U-50488 can dose-dependently decrease the self-administration of cocaine at doses that typically sustain this behavior. capes.gov.br Paradoxically, treatment with U-50488 also appeared to increase the sensitivity of animals to the reinforcing effects of cocaine, inducing self-administration behavior at lower, otherwise sub-threshold, doses. capes.gov.br This dual effect suggests a modulatory role for KOR systems in the neurobiology of drug reward. capes.gov.br
In rhesus monkeys, continuous infusions of U-50488 produced significant, dose-dependent decreases in cocaine self-administration. capes.gov.br However, these effects were not always consistent and were sometimes accompanied by decreased food-maintained responding, complicating the interpretation of a specific antagonism of cocaine's reinforcing properties. capes.gov.br Further research indicates that the effects of U-50488 on cocaine reward and self-administration can be both time and dose-dependent, with the compound being able to either block or potentiate cocaine place preference and self-administration. researchgate.net In vivo microdialysis studies in rats demonstrated that pretreatment with U-50488 could reduce cocaine-induced increases in extracellular dopamine in the nucleus accumbens by approximately 50%, an effect that was reversible by a KOR antagonist. nih.gov This provides a mechanistic basis for its potential as a functional cocaine antagonist. nih.gov
Research has also found that escalated intravenous cocaine self-administration in rats enhances the inhibitory effect of U-50488 on dopamine release, suggesting an upregulation of KOR system activity following cocaine use. nih.gov
Regional Specificity of Dopamine Inhibition by U-50488 in the Nucleus Accumbens
The nucleus accumbens (NAc), a critical brain region for reward and motivation, is not a homogenous structure. Activation of KORs by U-50488 acutely inhibits dopamine release within the NAc. nih.govcapes.gov.brnih.gov Research using ex vivo fast-scan cyclic voltammetry has revealed significant regional differences in this inhibition along the rostro-caudal (front-to-back) axis of both the NAc core and shell.
In both the NAc core and shell, KOR-mediated inhibition of dopamine release is significantly greater in the caudal (posterior) part compared to the rostral (anterior) part. nih.govbiorxiv.org Studies in both male and female mice and rats have consistently shown that U-50488 inhibits dopamine release to a greater extent in the caudal subregions. nih.govbiorxiv.org The maximal inhibitory effect of U-50488 is significantly greater in the caudal NAc core and shell. nih.govbiorxiv.org Furthermore, the potency of U-50488 is greater in the caudal subregions, as indicated by a lower EC50 value (the concentration required to produce a half-maximal response). nih.govbiorxiv.org These findings suggest that KORs have a more powerful regulatory function over dopamine transmission in the caudal NAc. nih.govcapes.gov.br This regional specificity provides a more nuanced understanding of how the KOR system modulates reward-related neurocircuitry. nih.govnih.gov
Modulation of Nociceptive Processing in in vivo Models
U-50488 has well-established antinociceptive (pain-reducing) effects across various preclinical pain models, including those for acute thermal, chemical, visceral, inflammatory, and neuropathic pain. mdpi.comwgtn.ac.nzunimelb.edu.auembopress.orgnih.gov Its analgesic properties are primarily mediated by the kappa-opioid receptor, as its effects are abolished in mice lacking the KOR gene. embopress.org
Investigation of Inverted U-shaped Dose-Response Curves for Antinociceptive Effects
A notable characteristic of U-50488's antinociceptive effect, particularly in inflammatory pain models, is its inverted U-shaped dose-response curve. nih.govresearchgate.netresearchgate.net This means that as the dose increases, the analgesic effect reaches a peak and then diminishes at higher doses. nih.govresearchgate.net For instance, in a model of PGE₂-induced thermal allodynia, U-50488 produced a peak antinociceptive effect at a specific dose, which then decreased as the dose was increased further. nih.gov
The mechanism behind this biphasic response appears to be linked to differential signaling pathways. The downward phase of the U-50488 dose-response curve can be blocked by an inhibitor of extracellular signal-regulated kinase (ERK) activation. nih.govnih.gov This suggests that at higher concentrations, U-50488 activates ERK, which counteracts the antinociceptive effect. nih.govresearchgate.netnih.gov Both the ascending (analgesic) and descending (pro-nociceptive) phases of the curve are mediated by KOR activation, as both are shifted by a KOR antagonist. nih.govresearchgate.net
Effects on Other Neurobiological Functions
Beyond its roles in reward and pain, U-50488 influences other significant neurobiological processes, including cognition and learning.
Cognitive Processing and Learning Mechanisms
The effects of U-50488 on learning and memory are complex and appear contradictory across different studies and models. Some research indicates that KOR activation can be detrimental to cognitive performance. For example, U-50488 has been shown to impair performance in the novel object recognition task in mice, suggesting a disruption of recognition memory. jneurosci.orgwgtn.ac.nznih.gov This effect is consistent with findings where U-50488 microinjected into the CA3 region of the hippocampus suppressed learning in the Morris water maze. jneurosci.org
Conversely, other studies report that U-50488 can have beneficial effects on cognition. It has been found to reverse memory impairments produced by anticholinergic drugs. wikipedia.orgebi.ac.uk For instance, U-50488 improved memory deficits induced by the muscarinic agonist carbachol (B1668302) in a passive avoidance task in mice. nih.govportico.org Furthermore, in models of cerebral ischemia, U-50488 markedly prevented memory dysfunctions across several tasks, including spontaneous alternation and passive avoidance. nih.gov These conflicting results suggest that the impact of U-50488 on cognition is highly dependent on the specific task, the brain region involved, and the underlying neurological state (e.g., normal vs. pathological conditions like ischemia or cholinergic dysfunction). jneurosci.orgportico.orgnih.gov
Cerebral Ischemia Models and Neuroprotection
The selective kappa opioid receptor (KOR) agonist, U-50488, has demonstrated significant neuroprotective properties across various preclinical animal models of cerebral ischemia. Research indicates its potential to mitigate neuronal damage, reduce cerebral edema, and improve functional outcomes following ischemic events. Studies utilizing models of both global and focal cerebral ischemia have consistently shown that KOR agonists can attenuate histologic brain injury and enhance functional recovery. nih.gov
In models of global cerebral ischemia, such as bilateral carotid occlusion (BCO) in Mongolian gerbils and Fischer rats, pretreatment with U-50488E was found to be protective. nih.gov It reduced the expected behavioral hyperactivity and preserved hippocampal neurons from ischemic cell death. nih.gov Similarly, U-50488H, another variant, prevented forebrain edema in a rat model when administered before the ischemic event and improved memory function when given after reperfusion in a transient forebrain ischemia model. nih.govportico.org The compound has been shown to alleviate memory impairments induced by transient cerebral ischemia in both rats and mice. portico.org One of the mechanisms implicated in its therapeutic potential is the attenuation of Na+-K+-ATPase activity in the ischemic rat brain. nih.gov
In models of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO), U-50488 has been shown to reduce the severity of brain damage in cats and rabbits. portico.org Further investigation into its mechanism revealed that in a rat model of cardiopulmonary bypass (CPB), which can induce cognitive dysfunction, U-50488H treatment improved cognitive function and reduced brain damage. spandidos-publications.com This protective effect is associated with the activation of the PI3K/AKT/Nrf2/HO-1 signaling pathway, which helps to inhibit oxidative stress. spandidos-publications.com Treatment with U-50488H also significantly reduced the plasma levels of S100β and neuron-specific enolase (NSE), which are biomarkers for brain tissue damage. spandidos-publications.com
Table 1: Neuroprotective Effects of U-50488 in Cerebral Ischemia Animal Models
| Animal Model | Ischemia Type | Key Findings | Citations |
|---|---|---|---|
| Mongolian Gerbil | Global (Bilateral Carotid Occlusion) | Reduced behavioral hyperactivity and preserved hippocampal neurons. | nih.gov |
| Rat | Global (Transient Forebrain Ischemia) | Prevented forebrain edema; improved working memory; attenuated Na+-K+-ATPase activity. | nih.govportico.org |
| Mouse | Global (Transient Cerebral Ischemia) | Markedly prevented memory dysfunctions. | portico.org |
| Cat & Rabbit | Focal (Middle Cerebral Artery Occlusion) | Reduced severity of tissue damage. | portico.org |
| Rat | Cardiopulmonary Bypass (CPB) model | Improved cognitive function; reduced plasma S100β and NSE; activated PI3K/AKT/Nrf2/HO-1 pathway. | spandidos-publications.com |
Anticonvulsant Properties in Experimental Seizure Models
U-50488 has been identified as having a notable anticonvulsant profile in several experimental seizure models, an effect mediated through its agonist activity at kappa opioid receptors. nih.gov
Further investigations using a lithium-pilocarpine model of status epilepticus (SE) in rats provided more evidence of its protective effects. nih.gov Acute treatment with U-50488 after the onset of SE significantly decreased the severity of the seizures when compared to the control group. nih.gov Moreover, the treatment led to a higher survival rate (90%) compared to the control group (56.2%). nih.gov In addition to mitigating seizure severity and mortality, U-50488 also demonstrated a beneficial effect on seizure-induced cognitive impairment, an advantage over some traditional antiseizure medications that can cause cognitive side effects. nih.gov
Table 2: Anticonvulsant Effects of U-50488 in Experimental Seizure Models
| Seizure Model | Animal | Key Findings | Citations |
|---|---|---|---|
| Maximal Electroshock (MES) | Rat | Exhibited dose-dependent anticonvulsant effects; effects were antagonized by the KOR-selective antagonist nor-BNI. | nih.govijpp.com |
| Lithium-Pilocarpine-induced Status Epilepticus (SE) | Rat | Decreased the severity of SE; increased survival rate; improved seizure-induced cognitive impairment. | nih.gov |
Peripheral KOR Activation in Sensory Neurons
The activation of kappa opioid receptors located on peripheral sensory neurons by U-50488 has been shown to modulate nociceptive signaling through distinct cellular mechanisms. These peripheral actions are of significant interest as they may offer pathways for pain relief without the central side effects associated with many opioids. nih.gov
Studies in rats have demonstrated that local administration of U-50488 can produce antinociceptive responses. nih.gov However, the dose-response curve for this effect is an inverted U-shape, where the analgesic effect diminishes at higher doses. This descending phase of the curve was found to be dependent on the activation of extracellular signal-regulated kinase (ERK). nih.gov In cultured peripheral sensory neurons, U-50488 was shown to activate ERK but not c-Jun N-terminal kinase (JNK). nih.gov This ERK activation is also linked to the homologous desensitization of the receptor, where pretreatment with U-50488 abolishes the inhibitory effect of a subsequent application. nih.gov
The mechanism by which peripheral KOR activation inhibits inflammatory pain has also been investigated. In a model of prostaglandin (B15479496) E2 (PGE2)-induced mechanical hyperalgesia in rats and mice, local administration of U-50488 directly blocked the pain sensitization. psu.edu This effect was found to be dependent on the PI3Kγ/AKT/nNOS/NO signaling pathway. psu.edu The action of U-50488 was prevented by inhibitors of PI3Kγ and AKT, and the compound was ineffective in mice lacking the PI3Kγ enzyme. psu.edu Further ex vivo studies confirmed that U-50488 induces the activation of AKT in cultured dorsal root ganglion (DRG) neurons. psu.edu
Interestingly, while often associated with analgesia, peripheral KOR activation by U-50488 has also been implicated in noxious cold hypersensitivity in mice. biorxiv.org This effect is suggested to be mediated peripherally, as central administration of a KOR antagonist did not block the U-50488-induced cold hypersensitivity. This research also identified that KOR mRNA colocalizes with transcripts for the cold-activated TRPA1 channel in DRG neurons, suggesting a potential interaction. biorxiv.org
Table 3: Effects of U-50488 on Peripheral Sensory Neurons
| Model/Preparation | Animal | Signaling Pathway Investigated | Key Findings | Citations |
|---|---|---|---|---|
| Thermal Allodynia / Cultured Sensory Neurons | Rat | ERK / JNK | Produced an inverted U-shaped antinociceptive dose-response curve; activated ERK but not JNK; ERK activation mediated receptor desensitization. | nih.gov |
| PGE2-induced Mechanical Hyperalgesia / Cultured DRG Neurons | Rat, Mouse | PI3Kγ/AKT/nNOS/NO | Blocked inflammatory hyperalgesia; effect dependent on the PI3Kγ/AKT/nNOS/NO pathway; induced AKT activation in DRG neurons. | psu.edu |
| Cold Plate Assay / DRG Neurons | Mouse | TRPA1 (colocalization) | Induced noxious cold hypersensitivity, suggesting a peripheral KOR mechanism; KOR mRNA colocalized with TRPA1 mRNA in DRG neurons. | biorxiv.org |
Structure Activity Relationship Sar Studies of U 50488 Analogues
Identification of Key Pharmacophores for Kappa Opioid Receptor Selectivity
Structure-activity relationship (SAR) studies have identified several key pharmacophoric elements within the U-50488 scaffold that are critical for its high affinity and selectivity for the KOR. The core of this pharmacophore is the N-(2-aminocyclohexyl)arylacetamide structure. tandfonline.comtandfonline.com
Key structural features include:
The Arylacetamide Moiety: The 3,4-dichlorophenyl group is a crucial component for high KOR affinity. Modifications to this ring system have been explored, with the finding that substitution patterns on the phenyl ring significantly influence binding. researchgate.net
The Amide Linker: The amide bond is a key hydrogen bonding element, likely interacting with residues within the receptor binding pocket. acs.org
The Cyclohexane (B81311) Ring: The trans-configuration of the substituents on the cyclohexane ring is essential for optimal KOR activity. The (1R,2R)- and (1S,2S)-trans-isomers exhibit higher affinity than the cis-configured isomers. unipa.it The cyclohexane ring itself is thought to contribute to the compound's low affinity for the mu-opioid receptor (MOR). nih.gov
The Pyrrolidine (B122466) Ring: This basic nitrogen-containing ring is a critical feature, forming a salt bridge with a conserved aspartate residue (Asp138) in transmembrane domain 3 (TM3) of the KOR. acs.orgacs.org
The ethylenediamine (B42938) amide pharmacophore present in U-50488 has served as the foundation for the development of most subsequent classes of KOR agonists. tandfonline.comtandfonline.com
Rational Design and Synthesis of U-50488 Derivatives with Altered Pharmacological Profiles
Building on the foundational SAR of U-50488, researchers have rationally designed and synthesized numerous derivatives with the goal of modulating their pharmacological profiles, such as improving potency, selectivity, and reducing side effects. tandfonline.commdpi.com Strategies have included:
Direct Modification of U-50488: This has involved altering the substituents on the phenyl ring or the cyclohexane moiety. tandfonline.com For example, the synthesis of analogs with different arylacetamides has been explored to enhance potency. mdpi.com
Structural Simplification: Acyclic systems have been developed to simplify the U-50488 structure while retaining the key pharmacophoric elements. tandfonline.com
Modification of the Cyclohexane Framework: Replacing the cyclohexane ring with piperidine (B6355638) and piperazine (B1678402) scaffolds has led to the development of highly potent and selective KOR agonists like spiradoline (U-62066) and enadoline (B54987) (CI-977). tandfonline.comacs.org
Targeting Biased Agonism: More recently, efforts have focused on developing biased agonists that preferentially activate G-protein signaling pathways over β-arrestin pathways, with the hypothesis that this could separate the analgesic effects from the negative side effects. mdpi.comresearchgate.netosti.gov For instance, the synthesis and characterization of U-50488 analogues have been undertaken to investigate their potential as biased agonists. mdpi.com
These synthetic efforts have yielded a diverse library of KOR ligands, providing valuable tools for studying KOR function and for the potential development of novel therapeutics. tandfonline.comnih.gov
Elucidation of Amino Acid Residues Critical for Ligand Binding and Signaling Bias
Advanced structural and computational techniques, in conjunction with traditional pharmacological methods, have provided detailed insights into the molecular interactions between U-50488 and the KOR, identifying key amino acid residues that govern binding and signaling.
Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the high-resolution structure of the KOR in complex with various ligands, including U-50488H (the protonated form of U-50488). biorxiv.orgbiorxiv.org A cryo-EM structure of the human KOR-Gi signaling complex bound to U-50488H was determined at a resolution of 2.9 Å. biorxiv.org
These structural studies, complemented by molecular dynamics (MD) simulations, have provided a dynamic view of the ligand-receptor interactions. researchgate.netosti.gov MD simulations of KOR bound to U-50488, a balanced agonist, have helped to identify distinct active-state receptor conformations that may favor either G protein or arrestin signaling pathways. researchgate.netosti.gov
Key findings from these studies include:
The cyclohexane ring of U-50488 inserts into a hydrophobic central pocket of the receptor. researchgate.net
The protonated nitrogen of the pyrrolidine ring forms a crucial salt bridge with Asp138 in TM3. acs.orgacs.org
In the U-50488H-bound KOR structure, a weak ionic bond is observed between the side chains of K2275.40 and E2976.58. biorxiv.org
The side chain of Q1152.60 in KOR engages in a weak van der Waals interaction with U-50488H and forms a hydrogen bond with the side chain of Y3207.42. biorxiv.org
Site-directed mutagenesis studies have been pivotal in validating the functional importance of amino acid residues identified through structural and computational methods. By mutating specific residues and assessing the impact on ligand binding and receptor activation, researchers have confirmed the roles of several key amino acids. biorxiv.orgfsu.edu
| Residue | Location | Interaction with U-50488/Effect of Mutation | Reference |
| Asp138 | TM3 | Forms a salt bridge with the protonated nitrogen of U-50488, serving as a key anchoring point. | acs.orgacs.org |
| K2275.40 | TM5 | Indirectly affects U-50488 signaling; mutation to alanine (B10760859) (K227A) significantly reduces arrestin recruitment. | biorxiv.org |
| Y3127.34 | TM7 | Implicated in signaling selectivity. | biorxiv.orgbiorxiv.org |
| C3157.37 | TM7 | Mutation to alanine (C315A) slightly impairs both G-protein dissociation and arrestin recruitment in the presence of U-50488H. | biorxiv.org |
| H2916.52 | TM6 | Identified as crucial for arrestin recruitment. | biorxiv.orgbiorxiv.org |
| Tyr326 | TM7 | Mutation to phenylalanine resulted in decreased affinity for U-50488. | fsu.edu |
These studies have highlighted that the interaction of ligands with specific residues can dictate the signaling bias of the receptor, paving the way for the rational design of biased agonists. biorxiv.orgbiorxiv.org
Comparative Analysis of U-50488 with Other KOR Ligands (e.g., Salvinorin A, Nalfurafine)
Comparing the interactions of U-50488 with other KOR ligands, such as the structurally distinct natural product Salvinorin A and the clinically used drug Nalfurafine, reveals both commonalities and key differences in their binding modes and functional outcomes. biorxiv.orgnih.govnih.gov
U-50488 vs. Salvinorin A:
Structure: U-50488 is a synthetic arylacetamide, while Salvinorin A is a neoclerodane diterpene, making them structurally very different. ebi.ac.uknih.gov
Binding: Despite their structural differences, both are potent and selective KOR agonists. nih.govacs.org Salvinorin A does not have a basic nitrogen and therefore does not form the canonical salt bridge with Asp138 that is characteristic of U-50488 and other opioid alkaloids. nih.gov This suggests a different binding orientation within the KOR pocket.
Signaling: U-50488 is considered a balanced or non-biased agonist, activating both G-protein and β-arrestin pathways. chemrxiv.org Salvinorin A, in contrast, has been shown to be a potent activator of KOR-mediated G-protein signaling but promotes less receptor internalization than other KOR agonists. acs.org
U-50488 vs. Nalfurafine:
Structure: Nalfurafine is a more complex synthetic molecule, but like U-50488, it is a potent KOR agonist. nih.gov
Signaling Bias: U-50488 is a balanced agonist, while Nalfurafine is considered a G-protein biased agonist. biorxiv.orgbiorxiv.org
Receptor Interactions: Cryo-EM structures show distinct differences in their binding modes. For example, Nalfurafine directly interacts with the side chain of K2275.40, an interaction not seen with U-50488H. biorxiv.org Nalfurafine also forms a stronger interaction with the side chain of Q1152.60 compared to U-50488H. biorxiv.org These differential interactions are thought to underlie the G-protein bias of Nalfurafine. biorxiv.org
Functional Effects: While both are full agonists in in vitro assays, their in vivo profiles differ. nih.gov For example, U-50488 has been shown to induce conditioned place aversion in rodents, a measure of its dysphoric effects, whereas Nalfurafine does not. nih.gov
| Ligand | Type | Signaling Bias | Key Interaction Differences from U-50488 | Reference |
| U-50488 | Synthetic Arylacetamide | Balanced | - | chemrxiv.org |
| Salvinorin A | Natural Diterpenoid | G-protein biased (less internalization) | Lacks basic nitrogen; does not form a salt bridge with Asp138. | nih.govacs.org |
| Nalfurafine | Synthetic | G-protein biased | Directly interacts with K2275.40; stronger interaction with Q1152.60. | biorxiv.orgbiorxiv.org |
Methodological Considerations and Advanced Research Techniques
In Vitro Receptor Characterization Assays
In vitro assays are fundamental for determining the affinity and functional activity of U-50488 at its target receptors. These cell-free or cell-based assays provide quantitative data on how the compound interacts with and activates opioid receptors.
Radioligand binding assays are a cornerstone for characterizing the affinity and selectivity of U-50488 for various opioid receptor subtypes. These competitive assays measure the ability of U-50488 to displace a radiolabeled ligand with known binding properties from a receptor. The concentration at which U-50488 displaces 50% of the radioligand is known as the IC50, which can be used to calculate the binding affinity constant (Ki).
Research has demonstrated that U-50488 shows a high affinity for the kappa-opioid receptor (KOR). For instance, studies have measured its ability to displace specific KOR radioligands like [3H]U-69593 and [3H]dynorphin from brain membrane preparations. guidetopharmacology.org The affinity of fluorinated analogs of U-50488 for the kappa opioid receptor has also been assessed using in vitro binding assays. nih.gov These assays confirm the compound's high selectivity for KOR over mu-opioid (MOR) and delta-opioid (DOR) receptors. researchgate.net
| Receptor | Radioligand Displaced | Preparation | Affinity Value (Ki) | Reference |
|---|---|---|---|---|
| Human Kappa Opioid Receptor | [3H]U-69593 | - | 0.34 nM | guidetopharmacology.org |
| Human Kappa Opioid Receptor | [3H]dynorphin | - | 0.34 nM | guidetopharmacology.org |
| Human Kappa Opioid Receptor | Radiolabeled U-50488 | - | 2.5 nM (IC50) | guidetopharmacology.org |
Functional assays are employed to determine the efficacy of U-50488 as an agonist—its ability to activate the receptor and initiate a cellular response. These assays measure downstream signaling events following receptor binding.
GTPγS Binding Assays: G protein-coupled receptors (GPCRs) like the KOR, upon activation by an agonist, catalyze the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein. [35S]GTPγS binding assays use a non-hydrolyzable analog of GTP to quantify this activation, providing a measure of the compound's ability to initiate G protein signaling. guidetopharmacology.orgfrontiersin.org
cAMP Inhibition Assays: KORs typically couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Assays like the HitHunter® cAMP assay measure the inhibition of forskolin-induced cAMP production to quantify the functional potency and efficacy of agonists like U-50488. mdpi.com
β-arrestin Recruitment Assays: In addition to G protein signaling, agonist binding to KORs can also trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades. mdpi.com PathHunter® β-arrestin recruitment assays are used to quantify this interaction, providing insight into potential signaling bias. frontiersin.orgmdpi.com A compound is considered "G protein-biased" if it preferentially activates the G protein pathway over the β-arrestin pathway relative to a reference compound. mdpi.com
| Assay | Cell Line | Parameter Measured | Finding | Reference |
|---|---|---|---|---|
| cAMP Inhibition | CHO-KOR | Potency (EC50) | U-50488 is a full agonist of the KOR. | mdpi.com |
| β-arrestin2 Recruitment | CHO-KOR | Potency (EC50) | U-50488 recruits β-arrestin2. | mdpi.com |
| [35S]GTPγS Binding | HEK293 cells | G protein activation | Nalfurafine potency was compared to U-50488. | frontiersin.org |
Electrophysiological Recordings
Electrophysiological techniques directly measure the electrical properties of neurons and neural circuits, offering high temporal resolution to study how U-50488 modulates neuronal activity.
The patch-clamp technique is a powerful tool for studying the effects of U-50488 on ion channels and the membrane potential of single neurons. plymsea.ac.uk In the whole-cell configuration, the interior of the neuron is accessed, allowing for the control of the membrane potential (voltage-clamp) to study ion currents or the control of injected current (current-clamp) to study action potential firing. axolbio.com These experiments are often performed on acutely prepared brain slices that maintain the local synaptic circuitry. arxiv.org
Studies using whole-cell patch-clamp recordings have revealed that:
U-50488 increases the action potential firing rate of pyramidal neurons in the basolateral amygdala (BLA) in response to current injection. arxiv.orgresearchgate.net
The compound can inhibit voltage-activated sodium currents in colon sensory neurons in a manner that is not mediated by opioid receptors or G proteins. physiology.org
In dorsal root ganglion (DRG) neurons, U-50488 causes a voltage-independent inhibition of Ca2+ channel currents, which may also involve a direct block of the channels in addition to G protein-mediated modulation. nih.govbmj.com
Local field potentials (LFPs) represent the summed synaptic activity of a local population of neurons and provide insight into network-level oscillations and synchrony. axionbiosystems.comaxionbiosystems.com Electrodes implanted in specific brain regions of preclinical models record these low-frequency signals. biorxiv.org The analysis of LFP data involves examining the power of different frequency bands (e.g., delta, theta, beta, gamma) and the coherence between brain regions, which is a measure of functional connectivity. rrpharmacology.rufrontiersin.org
Research using LFP recordings has shown that administration of U-50488 induces significant changes in neural activity and connectivity:
It alters LFP signals in the amygdala, ventral tegmental area, prefrontal cortex, hippocampus, and nucleus accumbens. rrpharmacology.rurrpharmacology.ru
Specifically, U-50488 can enhance the power of the theta band in the prefrontal cortex, amygdala, and nucleus accumbens, while decreasing gamma band power in several of these regions. rrpharmacology.rurrpharmacology.ru
Functional connectivity analyses, such as the weighted phase lag index (WPLI), have revealed shifts in coherence between brain regions, particularly involving the amygdala, following U-50488 administration. biorxiv.orgrrpharmacology.ru
In Vivo Preclinical Behavioral Paradigms
A variety of behavioral paradigms in rodent models are used to investigate the in vivo effects of U-50488. These tests are designed to assess sensory processing, motor function, and affective states.
Nociception Assays: The warm-water tail flick assay measures the latency to withdraw the tail from a noxious thermal stimulus, providing an index of analgesia. mdpi.com Models of pathological pain, such as paclitaxel-induced neuropathic pain, are also used to evaluate the compound's effects on chronic pain states. mdpi.com
Motor Function Tests: The rotarod test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod. mdpi.com The passive wire hang test is another measure of grip strength and motor function. mdpi.com Locomotor activity is often assessed in an open-field test, which measures the distance traveled over a period. mdpi.comnih.gov
Anxiety and Aversion Models: The elevated zero maze and open-field tests are used to assess anxiety-like behavior by measuring the animal's tendency to explore open, unprotected areas versus enclosed spaces. mdpi.comucdavis.edu The conditioned place preference/aversion (CPP/CPA) paradigm is used to measure the rewarding or aversive properties of the compound. In this test, an animal's preference for an environment previously paired with the drug is assessed. mdpi.comrrpharmacology.ru
Sensorimotor Gating: The prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating, a pre-attentive filtering process that is disrupted in certain neuropsychiatric conditions. This paradigm assesses how a weak auditory prepulse can inhibit the startle response to a subsequent loud acoustic stimulus. nih.govjyi.org
Conditioned Place Aversion Protocols
Conditioned Place Aversion (CPA) is a standard behavioral paradigm used to measure the aversive, dysphoric-like effects of pharmacological compounds. In this protocol, an animal is administered a substance and confined to a specific, contextually distinct chamber. On alternating days, the animal receives a control substance (e.g., saline) in a different chamber. After several conditioning sessions, the animal is allowed to freely explore both chambers. A preference for the saline-paired chamber, or an aversion to the drug-paired chamber, indicates that the substance has aversive properties.
Studies consistently demonstrate that U-50488 induces significant CPA in rodents. nih.gov For instance, male mice treated with U-50488 spent significantly less time in the drug-paired chamber compared to saline-treated controls. nih.gov This aversive effect is a hallmark of KOR agonists and is thought to mirror the dysphoria reported in humans. nih.gov The degree of aversion can be dose-dependent, although the relationship is not always linear and can be influenced by sex. nih.gov One study found that while a high dose induced CPA in male mice, the same dose led to a conditioned place preference in female mice, highlighting sex-specific neurobiological responses to KOR activation. nih.gov The aversive effects of U-50488 are mediated by its action in specific brain regions, including the nucleus accumbens, and can be blocked by KOR antagonists. youtube.com
Self-Administration Models for Reinforcement Studies
Intravenous self-administration is the gold standard for assessing the reinforcing and abuse potential of a drug. In this model, animals are trained to perform an action, such as pressing a lever, to receive an infusion of the compound. Drugs with high abuse potential, like cocaine, are readily self-administered.
In stark contrast to mu-opioid agonists, U-50488 is generally not self-administered by laboratory animals, indicating a lack of reinforcing properties. nih.gov This finding is consistent with its aversive effects observed in CPA studies. The effects of KOR agonists like U-50488 on the self-administration of other drugs, such as cocaine, are complex and depend on factors like dose and timing of administration. nih.gov Acute activation of KORs is known to produce anhedonia, which can influence the reinforcing properties of other abused substances. nih.gov
Nociceptive Assays (e.g., tail flick, writhing test)
Nociceptive assays are used to evaluate the analgesic (pain-relieving) properties of compounds. Common methods include the tail-flick test, the hot-plate test, and the writhing test. nih.gov
Tail-Flick Test: This assay measures the latency of a rodent to "flick" its tail away from a focused beam of radiant heat. science.goviosrjournals.org An increase in tail-flick latency indicates an analgesic effect.
Writhing Test: In this model, visceral pain is induced by an intraperitoneal injection of a chemical irritant, such as acetic acid, which causes characteristic stretching and writhing behaviors. jcdr.net A reduction in the number of writhes signifies antinociception. nih.gov
U-50488 demonstrates potent antinociceptive effects across various pain models. mdpi.comnih.gov In the warm water tail-withdrawal assay, U-50488 significantly increases the pain threshold. mdpi.com Similarly, in the acetic acid-induced writhing assay, pretreatment with U-50488 markedly reduces the number of writhes in mice. nih.gov These analgesic effects are mediated by the activation of KORs, as they can be reversed by KOR antagonists. nih.gov Research indicates that the analgesic effects of KOR agonists like U-50488 are primarily mediated through actions at supraspinal sites (within the brain) rather than at the spinal level. nih.gov
| Nociceptive Assay | Effect of U-50488 | Primary Finding |
| Tail-Flick / Tail-Withdrawal | Increases response latency. nih.govmdpi.com | Demonstrates potent centrally-mediated analgesia. nih.gov |
| Acetic Acid-Induced Writhing | Significantly reduces the number of writhes. nih.gov | Indicates efficacy against visceral pain. nih.gov |
| Paw Pressure Test | Increases nociceptive threshold. nih.gov | Shows effectiveness against mechanical pain stimuli. nih.gov |
Molecular and Biochemical Techniques
To understand the cellular mechanisms underlying the behavioral effects of U-50488, researchers employ a range of molecular and biochemical techniques to probe signaling pathways and neurotransmitter systems.
Western Blotting for Protein Phosphorylation Analysis
Western blotting is a technique used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. Phosphorylation is a key mechanism for activating or deactivating proteins in signaling cascades. The activation of mitogen-activated protein kinases (MAPKs), such as p38 and extracellular signal-regulated kinase (ERK), is often investigated following KOR activation. researchgate.netmdpi.com
Studies have implicated the p38 MAPK pathway as a key mediator of the aversive effects of KOR activation. nih.gov Following administration of U-50488, western blot analysis has shown increased phosphorylation of p38 (p-p38) in brain regions like the nucleus accumbens. nih.gov This suggests that U-50488 triggers a signaling cascade involving p38 activation. nih.gov Interestingly, the relationship between U-50488 and ERK phosphorylation is less clear, with some studies showing no significant activation of ERK1/2 by opioid agonists in certain neuronal populations. nih.gov
Fast-Scan Cyclic Voltammetry for Neurotransmitter Dynamics
Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique that allows for the real-time measurement of changes in extracellular neurotransmitter concentrations with high temporal and spatial resolution. washington.edunih.govdrexel.edu A carbon-fiber microelectrode is implanted into a specific brain region, and a rapidly scanning voltage is applied. youtube.com This causes electroactive molecules like dopamine (B1211576) to oxidize and reduce, generating a current that is proportional to its concentration. washington.edu
FSCV has been instrumental in demonstrating that U-50488 potently inhibits dopamine release in key reward-related brain areas, such as the nucleus accumbens. youtube.comnih.gov This inhibition of dopamine is believed to be a primary neurochemical mechanism underlying the aversive and anhedonic effects of U-50488. nih.gov Studies using ex vivo brain slices have shown that U-50488 application leads to a concentration-dependent decrease in electrically evoked dopamine release. nih.govnih.gov This effect is more pronounced in the caudal part of the nucleus accumbens core compared to the rostral part, indicating regional differences in KOR function. nih.gov
| Technique | Analyte | Brain Region | Key Finding with U-50488 |
| Western Blotting | Phosphorylated p38 (p-p38) | Nucleus Accumbens | Increased p-p38 levels, linking KOR activation to this stress-related signaling pathway. nih.gov |
| Fast-Scan Cyclic Voltammetry | Dopamine | Nucleus Accumbens | Potent, real-time inhibition of dopamine release. nih.gov |
Computational and Structural Biology Approaches
Computational and structural biology methods provide insight into how U-50488 interacts with the kappa-opioid receptor at a molecular level. Techniques such as automated receptor docking and molecular dynamics simulations are used to model the binding pose of U-50488 within the receptor's binding pocket.
These modeling studies have helped to identify the specific amino acid residues within the KOR that are critical for binding U-50488 and other related arylacetamide agonists. acs.org The models show that U-50488 forms key interactions, including an ion pair, with the receptor. acs.org Furthermore, these computational approaches help explain the compound's high selectivity for the kappa receptor over mu- or delta-opioid receptors by identifying contacts with KOR-specific residues. acs.org This structural understanding is crucial for explaining the enantiomeric preference of U-50488 and for the rational design of new KOR ligands with potentially improved therapeutic profiles. acs.org
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques that provide insights into the binding of ligands to their receptors at an atomic level. These methods have been instrumental in elucidating the interaction between the selective kappa-opioid receptor (KOR) agonist, U-50488, and the KOR.
Initial studies employed automated docking of U-50488 into homology models of the KOR to predict its binding mode. acs.org These docking studies were often followed by molecular dynamics (MD) simulations to refine the predicted poses and to explore the dynamic nature of the receptor-ligand complex. A consistent finding from these computational models is the crucial role of a salt bridge formation between the protonated nitrogen atom of U-50488's pyrrolidine (B122466) ring and the carboxylate group of a highly conserved aspartic acid residue, Asp138, located in the third transmembrane helix (TM3) of the KOR. acs.org This electrostatic interaction is considered a key anchoring point for the binding of U-50488 and related arylacetamide-based agonists. acs.org
Further analysis of the docked poses suggests that the dichlorophenyl moiety of U-50488 occupies a hydrophobic pocket within the receptor, situated between TM2 and TM3. nih.gov The binding site model derived from these simulations has been successfully applied to explain the enantiomeric selectivity of U-50488 and to provide a rationale for the μ/κ-selectivity observed in this class of ligands. acs.org
Molecular dynamics simulations have also been employed to investigate the conformational preferences of U-50488 itself. acs.org These simulations, combined with experimental data from nuclear magnetic resonance (NMR) spectroscopy, have revealed that U-50488 favors compact structures. nih.gov This inherent conformational preference is a significant factor in its interaction with the KOR.
More recent in silico investigations have utilized molecular docking and MD simulations to compare the binding of U-50488 at the KOR with its interaction at the mu-opioid receptor (MOR), providing a molecular basis for its selectivity. nih.gov These studies have highlighted subtle differences in the binding pockets of the two receptors that contribute to the preferential binding of U-50488 to the KOR.
| Computational Technique | Key Findings for U-50488 | Interacting Residues |
| Molecular Docking | Prediction of the binding pose of U-50488 within the KOR. | Asp138 (TM3) |
| Identification of key hydrophobic interactions. | Residues in TM2 and TM3 | |
| Molecular Dynamics (MD) Simulations | Refinement of the docked pose of U-50488. | Asp138 (TM3) |
| Characterization of the dynamic stability of the receptor-ligand complex. | ||
| Elucidation of the conformational preferences of U-50488. |
Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Structures
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of complex biomolecules, including G protein-coupled receptors (GPCRs) like the kappa-opioid receptor (KOR). This advanced imaging method has provided unprecedented insights into the structural basis of U-50488 binding and KOR activation.
In a landmark study, the cryo-EM structure of the human KOR in complex with the G protein (Gi) and bound to the balanced agonist U-50488H (a derivative of U-50488) was determined. biorxiv.org This structural snapshot has offered a detailed view of the ligand-binding pocket in its activated state, revealing the specific molecular interactions that underpin the agonistic activity of U-50488.
The high-resolution structure confirms the binding mode predicted by earlier computational studies, with the dichlorophenyl group of U-50488H buried in a hydrophobic pocket and its protonated amine forming a critical salt bridge with Asp138 in TM3. The cryo-EM structure further delineates a network of interactions with surrounding amino acid residues, providing a comprehensive understanding of how U-50488 stabilizes the active conformation of the receptor.
Furthermore, the study identified several key amino acid residues that are crucial for the recruitment of arrestin, a protein involved in receptor desensitization and signaling. biorxiv.org Specifically, residues K227, C286, H291, and Y312 were pinpointed as playing a significant role in this process. biorxiv.org Notably, H291 and Y312 were also implicated in G-protein coupling, suggesting their involvement in the biased signaling of KOR agonists. biorxiv.org These findings are instrumental for the rational design of novel KOR ligands with specific signaling profiles, potentially enhancing therapeutic effects while minimizing adverse reactions. biorxiv.org
| Technique | Receptor State | Key Structural Insights for U-50488H | Important Residues Identified |
| Cryo-Electron Microscopy (Cryo-EM) | Activated (Gi-bound) | High-resolution structure of the KOR-U-50488H-Gi complex. | Asp138 |
| Detailed view of the ligand binding pocket. | K227, C286, H291, Y312 | ||
| Confirmation of the binding mode predicted by molecular docking. | |||
| Identification of residues involved in arrestin recruitment and G-protein coupling. |
Broader Implications for Neuroscience and Pharmacology Research
U-50488 as a Probe for Understanding Endogenous Dynorphin-KOR System Function
U-50488's high selectivity for the KOR has made it an essential experimental probe for dissecting the complex functions of the endogenous dynorphin-KOR system. semanticscholar.org This system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological and pathological processes. mdpi.com Research utilizing U-50488 has been instrumental in elucidating the role of the KOR system in pain modulation, mood regulation, and addiction. nih.govresearchgate.net
Activation of KORs by agonists like U-50488 is known to modulate the release of several neurotransmitters, most notably dopamine (B1211576). nih.gov Studies have shown that KOR activation exerts an inhibitory control over dopamine release in brain regions such as the nucleus accumbens, which is a key component of the brain's reward circuitry. nih.gov This inhibitory effect is thought to contribute to the aversive and dysphoric states associated with KOR activation. rrpharmacology.ru By using U-50488, researchers have been able to map the specific neural circuits where the dynorphin (B1627789)/KOR system opposes the rewarding effects of dopamine, providing a mechanistic basis for its role in anhedonia and stress-like responses. nih.govrrpharmacology.ru
Furthermore, investigations with U-50488 have shed light on the KOR system's involvement in stress and anxiety. The administration of U-50488 in preclinical models has been shown to produce behaviors indicative of anxiety and aversion. rrpharmacology.rurrpharmacology.ru Electrophysiological studies have demonstrated that U-50488 can alter neuronal activity in brain regions critical for emotional processing, such as the amygdala. rrpharmacology.ruarxiv.org These findings have helped to solidify the understanding that the endogenous dynorphin-KOR system is a critical mediator of the negative affective states that accompany stress.
The table below summarizes key research findings where U-50488 was used to probe the function of the dynorphin-KOR system.
| Research Area | Key Finding with U-50488 | Implication for Dynorphin-KOR System |
| Neurotransmitter Regulation | Inhibits dopamine release in the nucleus accumbens. nih.gov | The KOR system modulates reward pathways and can induce a hypodopaminergic state. nih.gov |
| Emotional Processing | Induces aversion and alters neural activity in the amygdala. rrpharmacology.rurrpharmacology.ru | The KOR system is involved in mediating aversive and anxiogenic states. rrpharmacology.ru |
| Stress Response | Prevents stress-induced changes in synaptic plasticity. nih.gov | The KOR system is a key component of the brain's response to stress. nih.gov |
| Pain Perception | Produces antinociceptive effects in various pain models. nih.gov | The KOR system is a potential target for the development of non-addictive analgesics. nih.gov |
Contributions of U-50488 Research to the Concept of Biased Agonism in GPCRs
Research on U-50488 has significantly contributed to the evolution of the concept of biased agonism, or functional selectivity, at G-protein coupled receptors (GPCRs). mdpi.combiorxiv.org U-50488 is often characterized as a "balanced" or conventional agonist, meaning it activates both the G-protein signaling pathway and the β-arrestin pathway to a similar extent. biorxiv.orgoup.com This property has made it an ideal reference compound for comparison with newer, "biased" KOR agonists. mdpi.com
The prevailing hypothesis in the field is that the activation of G-protein signaling downstream of the KOR is responsible for its therapeutic effects, such as analgesia. nih.gov Conversely, the recruitment of β-arrestin-2 is thought to mediate the undesirable side effects, including dysphoria, sedation, and aversion. mdpi.comnih.gov This hypothesis largely stems from research where the effects of U-50488 were observed to be altered by the inhibition of pathways linked to β-arrestin, such as the p38 mitogen-activated protein kinase (MAPK) pathway. mdpi.com
The development of G-protein biased KOR agonists, which preferentially activate the G-protein pathway while minimally engaging the β-arrestin pathway, has been a major focus of modern medicinal chemistry. nih.govnih.gov These novel compounds are often evaluated in direct comparison to U-50488 to demonstrate their biased signaling profile and improved side-effect profile. nih.gov For instance, while U-50488 produces significant sedation and aversion in preclinical models, some biased agonists have been shown to retain analgesic properties without these liabilities. nih.gov
Cryo-electron microscopy studies have provided structural insights into how different agonists, including U-50488, stabilize distinct conformations of the KOR, leading to the recruitment of different intracellular signaling partners. biorxiv.org These studies have identified specific amino acid residues within the receptor's binding pocket that are crucial for G-protein coupling versus arrestin recruitment. biorxiv.org This line of research, which uses U-50488 as a structural and functional benchmark, is paving the way for the rational design of next-generation therapeutics with fine-tuned signaling properties. biorxiv.orgoup.com
The following table compares the signaling properties of U-50488 with a hypothetical G-protein biased agonist.
| Agonist Type | G-Protein Activation | β-Arrestin Recruitment | Associated Effects |
| Balanced (e.g., U-50488) | Robust | Robust | Analgesia, Sedation, Dysphoria nih.govnih.gov |
| G-Protein Biased | Robust | Minimal | Analgesia with reduced sedation and dysphoria nih.govnih.gov |
Future Directions in KOR Ligand Development and Mechanistic Elucidation
The foundation laid by research on U-50488 has opened up several exciting avenues for future research and drug development. A primary goal is the creation of KOR agonists that can effectively treat conditions like chronic pain and pruritus without the centrally mediated side effects that have limited the clinical utility of earlier compounds. researchgate.net
The pursuit of biased agonism remains a central theme in KOR ligand development. nih.gov The aim is to design molecules that are highly selective for the G-protein signaling pathway, thereby separating the desired analgesic and antipruritic effects from the aversive and sedative effects. nih.govnih.gov This involves a multidisciplinary approach that combines computational modeling, structural biology, and medicinal chemistry to design ligands with specific interactions within the KOR binding pocket. biorxiv.orgeurekalert.org Understanding the precise molecular determinants of biased signaling will be crucial for the successful development of these improved therapeutics. oup.com
Beyond biased agonism, there is growing interest in developing KOR ligands with different pharmacological profiles, such as partial agonists or allosteric modulators. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer the potential for a more subtle and perhaps safer modulation of receptor activity. nih.govescholarship.org
Furthermore, the elucidation of the crystal structure of the KOR in its active state has been a landmark achievement, providing a high-resolution map for structure-based drug design. eurekalert.org This allows for the rational design of novel chemical scaffolds that can be optimized for potency, selectivity, and desired signaling properties. eurekalert.org Future research will likely leverage these structural insights to explore new chemical spaces and develop KOR ligands with unprecedented selectivity and function. nih.gov
Finally, continued research is needed to fully understand the complex downstream signaling pathways activated by the KOR. While the G-protein versus β-arrestin dichotomy has been a useful framework, the reality is likely more nuanced. mdpi.com A deeper understanding of the full complement of signaling networks engaged by KOR activation will be essential for both elucidating its physiological roles and for developing safer and more effective KOR-targeted therapies.
Q & A
Q. What experimental methodologies are recommended to assess the enantiomer-specific effects of U-50488 in vivo?
U-50488 exists as (+) and (-) enantiomers with distinct pharmacological profiles. To evaluate enantiomer-specific effects, researchers should employ stereoselective synthesis and administer each enantiomer intraperitoneally at doses ranging from 0.3–3.0 mg/kg in rodent models. Behavioral assays, such as fixed-ratio/fixed-interval schedules (e.g., FR10/FI90"), can quantify response suppression longevity and magnitude differences between enantiomers . Dose-response curves and statistical comparisons (e.g., ANOVA) are critical to validate enantiomeric divergence.
Q. How does U-50488 demonstrate κ-opioid receptor (KOR) selectivity, and what assays confirm this specificity?
U-50488 binds selectively to KOR due to its structural similarity to endogenous dynorphins. Radioligand binding assays using HEK-293 or CHO cells transfected with KOR can quantify affinity (e.g., IC50 values). Functional selectivity is confirmed via cAMP inhibition assays, where U-50488 reduces forskolin-induced cAMP production in KOR-expressing cells . Competitive antagonism with nor-BNI (a KOR antagonist) further validates receptor specificity .
Q. What are the recommended protocols for preparing stable U-50488 solutions for in vitro studies?
U-50488 hydrochloride (CAS 67197-96-0) is soluble in DMSO, saline, or PEG400. For in vitro use, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in physiological buffers to working concentrations. Avoid aqueous storage >24 hours to prevent degradation. For in vivo administration, formulations like 20% SBE-β-CD in saline improve bioavailability .
Advanced Research Questions
Q. How can U-50488 be used to establish KOR-expressing cell lines for high-throughput screening?
Stable CHO cell lines co-expressing human KOR and PKAcat-EGFP enable functional screening via PKA redistribution assays. Treat cells with 4 μM U-50488 for 30 minutes, followed by forskolin (40 μM) to measure cAMP-dependent PKA activity. Fluorescence imaging and foci formation index (FFI) calculations quantify agonist efficacy. Validate clone stability by comparing EC50 values across cell passages (e.g., 2.37 nM at passage 5 vs. 8.47 nM at passage 30) .
Q. What mechanisms underlie the sex-dependent pharmacological effects of U-50488 in rodent models?
U-50488 induces dose-dependent increases in intracranial self-stimulation (ICSS) thresholds, with males showing significantly higher thresholds than females. To investigate sex differences, use gonadally intact rats and administer U-50488 (0.1–3.0 mg/kg, i.p.). Analyze data with two-way ANOVA (sex × dose) and post-hoc tests (e.g., Tukey). Hormonal modulation (e.g., estrous cycle tracking) and receptor density assays (e.g., autoradiography) can further elucidate mechanisms .
Q. How does U-50488 compare structurally and functionally to newer KOR agonists like spiradoline (U-62066) or enadoline (CI-977)?
U-50488’s ethylenediamine amide pharmacophore serves as a template for derivatives. Modify the cyclohexane framework (e.g., spiradoline’s spiro ring) or replace pyrrolidine with piperazine (enadoline) to enhance potency. Compare functional efficacy using GTPγS binding assays and in vivo analgesic models (e.g., tail-flick test). U-50488’s diuretic and dysphoric effects contrast with spiradoline’s reduced side-effect profile .
Q. What are the methodological challenges in assessing U-50488’s abuse potential and neurotoxicology?
U-50488 lacks respiratory depression but induces dysphoria, complicating abuse liability studies. Use conditioned place aversion (CPA) assays in rodents and self-administration paradigms with progressive ratio schedules. Toxicity studies require LC-MS/MS to quantify plasma and tissue levels post-administration. Cross-reference structural analogs (e.g., U-47700) to identify shared metabolic pathways and neuroinflammatory markers (e.g., p38 MAPK activation) .
Q. How can electrophysiological techniques elucidate U-50488’s modulatory effects on neuronal circuits?
In brain slice preparations (e.g., amygdala), apply U-50488 (0.001–10 μM) via local perfusion while recording pyramidal neuron spike activity with patch-clamp. Co-application with antagonists (e.g., RU-1205 at 10–100 μM) reveals competitive inhibition via rightward shifts in dose-response curves. Machine learning models (e.g., GPC-BO) can predict receptor-ligand dynamics .
Methodological and Reporting Standards
Q. What protocols ensure reproducibility in U-50488 studies involving animal models?
Adopt ARRIVE guidelines: report strain (e.g., Sprague-Dawley rats), sex, housing conditions, and dose administration routes (i.p. vs. s.c.). Include negative controls (e.g., vehicle-treated groups) and validate enantiomer purity via chiral HPLC. For behavioral assays, blind experimenters to treatment groups .
Q. How should researchers address contradictions in U-50488’s reported effects across studies?
Discrepancies (e.g., analgesic vs. dysphoric outcomes) often arise from dosing regimens or model specificity. Conduct meta-analyses using PRISMA frameworks and stratify data by species, dose, and endpoint. Replicate key findings in independent labs with harmonized protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
